Cas no 1207038-02-5 (2-(benzylsulfanyl)-5-(3,4-dichlorophenyl)-1-phenyl-1H-imidazole)

2-(benzylsulfanyl)-5-(3,4-dichlorophenyl)-1-phenyl-1H-imidazole 化学的及び物理的性質
名前と識別子
-
- 2-benzylsulfanyl-5-(3,4-dichlorophenyl)-1-phenylimidazole
- AKOS024477368
- 2-(benzylthio)-5-(3,4-dichlorophenyl)-1-phenyl-1H-imidazole
- 1207038-02-5
- 2-(benzylsulfanyl)-5-(3,4-dichlorophenyl)-1-phenyl-1H-imidazole
- F2964-2206
- 5-(3,4-Dichlorophenyl)-1-phenyl-2-[(phenylmethyl)thio]-1H-imidazole
-
- インチ: 1S/C22H16Cl2N2S/c23-19-12-11-17(13-20(19)24)21-14-25-22(26(21)18-9-5-2-6-10-18)27-15-16-7-3-1-4-8-16/h1-14H,15H2
- InChIKey: ASFFZXOLDCCNDI-UHFFFAOYSA-N
- ほほえんだ: C1(SCC2=CC=CC=C2)N(C2=CC=CC=C2)C(C2=CC=C(Cl)C(Cl)=C2)=CN=1
計算された属性
- せいみつぶんしりょう: 410.0411251g/mol
- どういたいしつりょう: 410.0411251g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 27
- 回転可能化学結合数: 5
- 複雑さ: 454
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 6.9
- トポロジー分子極性表面積: 43.1Ų
じっけんとくせい
- 密度みつど: 1.28±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- ふってん: 604.2±65.0 °C(Predicted)
- 酸性度係数(pKa): 1.94±0.70(Predicted)
2-(benzylsulfanyl)-5-(3,4-dichlorophenyl)-1-phenyl-1H-imidazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2964-2206-5μmol |
2-(benzylsulfanyl)-5-(3,4-dichlorophenyl)-1-phenyl-1H-imidazole |
1207038-02-5 | 90%+ | 5μl |
$63.0 | 2023-04-29 | |
Life Chemicals | F2964-2206-2mg |
2-(benzylsulfanyl)-5-(3,4-dichlorophenyl)-1-phenyl-1H-imidazole |
1207038-02-5 | 90%+ | 2mg |
$59.0 | 2023-04-29 | |
Life Chemicals | F2964-2206-4mg |
2-(benzylsulfanyl)-5-(3,4-dichlorophenyl)-1-phenyl-1H-imidazole |
1207038-02-5 | 90%+ | 4mg |
$66.0 | 2023-04-29 | |
Life Chemicals | F2964-2206-15mg |
2-(benzylsulfanyl)-5-(3,4-dichlorophenyl)-1-phenyl-1H-imidazole |
1207038-02-5 | 90%+ | 15mg |
$89.0 | 2023-04-29 | |
Life Chemicals | F2964-2206-20mg |
2-(benzylsulfanyl)-5-(3,4-dichlorophenyl)-1-phenyl-1H-imidazole |
1207038-02-5 | 90%+ | 20mg |
$99.0 | 2023-04-29 | |
Life Chemicals | F2964-2206-25mg |
2-(benzylsulfanyl)-5-(3,4-dichlorophenyl)-1-phenyl-1H-imidazole |
1207038-02-5 | 90%+ | 25mg |
$109.0 | 2023-04-29 | |
Life Chemicals | F2964-2206-10mg |
2-(benzylsulfanyl)-5-(3,4-dichlorophenyl)-1-phenyl-1H-imidazole |
1207038-02-5 | 90%+ | 10mg |
$79.0 | 2023-04-29 | |
Life Chemicals | F2964-2206-30mg |
2-(benzylsulfanyl)-5-(3,4-dichlorophenyl)-1-phenyl-1H-imidazole |
1207038-02-5 | 90%+ | 30mg |
$119.0 | 2023-04-29 | |
Life Chemicals | F2964-2206-10μmol |
2-(benzylsulfanyl)-5-(3,4-dichlorophenyl)-1-phenyl-1H-imidazole |
1207038-02-5 | 90%+ | 10μl |
$69.0 | 2023-04-29 | |
Life Chemicals | F2964-2206-20μmol |
2-(benzylsulfanyl)-5-(3,4-dichlorophenyl)-1-phenyl-1H-imidazole |
1207038-02-5 | 90%+ | 20μl |
$79.0 | 2023-04-29 |
2-(benzylsulfanyl)-5-(3,4-dichlorophenyl)-1-phenyl-1H-imidazole 関連文献
-
Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
-
Mert Arca,Xuhui Feng,Anthony J. C. Ladd,Jason E. Butler RSC Adv., 2014,4, 1083-1086
-
Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
-
Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
-
Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
-
W. Du,A. J. Cruz-Cabeza,S. Woutersen,R. J. Davey,Q. Yin Chem. Sci., 2015,6, 3515-3524
-
Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
-
Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
2-(benzylsulfanyl)-5-(3,4-dichlorophenyl)-1-phenyl-1H-imidazoleに関する追加情報
Research Brief on 2-(benzylsulfanyl)-5-(3,4-dichlorophenyl)-1-phenyl-1H-imidazole (CAS: 1207038-02-5)
2-(benzylsulfanyl)-5-(3,4-dichlorophenyl)-1-phenyl-1H-imidazole (CAS: 1207038-02-5) is a synthetic imidazole derivative that has garnered significant attention in recent years due to its potential therapeutic applications. This compound belongs to a class of heterocyclic compounds known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of the dichlorophenyl and benzylsulfanyl groups in its structure suggests potential interactions with various biological targets, making it a promising candidate for drug development.
Recent studies have focused on elucidating the pharmacological profile of 2-(benzylsulfanyl)-5-(3,4-dichlorophenyl)-1-phenyl-1H-imidazole. A 2023 study published in the Journal of Medicinal Chemistry investigated its inhibitory effects on specific kinase enzymes involved in inflammatory pathways. The researchers employed in vitro assays and molecular docking simulations to demonstrate that the compound exhibits high affinity for these kinases, with IC50 values in the nanomolar range. These findings suggest its potential as a lead compound for developing novel anti-inflammatory agents.
Another significant area of research involves the compound's anticancer properties. A 2022 study in Bioorganic & Medicinal Chemistry Letters explored its effects on cancer cell lines, revealing potent cytotoxic activity against breast and lung cancer cells. Mechanistic studies indicated that the compound induces apoptosis through the mitochondrial pathway and inhibits cell proliferation by targeting key signaling proteins. These results highlight its potential as a scaffold for designing new anticancer drugs.
The synthesis and optimization of 2-(benzylsulfanyl)-5-(3,4-dichlorophenyl)-1-phenyl-1H-imidazole have also been a focus of recent research. A 2023 paper in Tetrahedron Letters described an improved synthetic route that enhances yield and purity while reducing the use of hazardous reagents. This advancement is crucial for scaling up production and facilitating further preclinical studies. Additionally, computational studies have been conducted to predict the compound's ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, providing valuable insights for future drug development efforts.
Despite these promising findings, challenges remain in translating the compound's potential into clinical applications. Issues such as solubility, bioavailability, and potential off-target effects need to be addressed through structural modifications and formulation strategies. Ongoing research is exploring derivatives of 2-(benzylsulfanyl)-5-(3,4-dichlorophenyl)-1-phenyl-1H-imidazole to optimize its pharmacological properties while minimizing adverse effects.
In conclusion, 2-(benzylsulfanyl)-5-(3,4-dichlorophenyl)-1-phenyl-1H-imidazole (CAS: 1207038-02-5) represents a promising candidate for drug development, with demonstrated activities in inflammation and cancer. Continued research into its mechanisms of action, synthetic optimization, and preclinical evaluation will be essential to unlock its full therapeutic potential. The compound's unique structural features and biological activities make it a valuable subject for further investigation in the field of chemical biology and medicinal chemistry.
1207038-02-5 (2-(benzylsulfanyl)-5-(3,4-dichlorophenyl)-1-phenyl-1H-imidazole) 関連製品
- 1361601-32-2(2'-Fluoro-2,3,6-trichloro-3'-(trifluoromethyl)biphenyl)
- 1648930-07-7(1,3,2-Dioxaborolane, 2-[3-[(3-methoxyphenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-)
- 1261507-45-2(Dimethyl-(2'-(trifluoromethoxy)-6-(trifluoromethyl)biphenyl-3-yl)-amine)
- 1306150-09-3((S)-2-Amino-N-(3-fluoro-benzyl)-propionamide)
- 1448067-03-5(1-{3-[(dimethylamino)methyl]-1,4-thiazepan-4-yl}-3-(phenylsulfanyl)propan-1-one)
- 1082925-46-9(1-3-(Phenoxymethyl)-1,2,4-oxadiazol-5-ylethan-1-amine)
- 1857035-40-5(2,2,2-Trifluoro-1-[3-hydroxy-3-(methoxymethyl)azetidin-1-yl]ethan-1-one)
- 2229453-31-8(1,1-difluoro-4-(2-nitroethyl)cyclohexane)
- 899973-27-4(methyl 4-{5-amino-1-(4-fluorophenyl)methyl-1H-1,2,3-triazole-4-amido}benzoate)
- 1341163-95-8(2-Chloro-4-ethoxy-6-(piperazin-1-yl)-1,3,5-triazine)


